1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one
Brand Name: Vulcanchem
CAS No.: 897488-16-3
VCID: VC4254671
InChI: InChI=1S/C20H20ClN3O2S/c1-14-7-8-16(21)19-18(14)22-20(27-19)24-11-9-23(10-12-24)17(25)13-26-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3
SMILES: CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4
Molecular Formula: C20H20ClN3O2S
Molecular Weight: 401.91

1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one

CAS No.: 897488-16-3

Cat. No.: VC4254671

Molecular Formula: C20H20ClN3O2S

Molecular Weight: 401.91

* For research use only. Not for human or veterinary use.

1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one - 897488-16-3

Specification

CAS No. 897488-16-3
Molecular Formula C20H20ClN3O2S
Molecular Weight 401.91
IUPAC Name 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
Standard InChI InChI=1S/C20H20ClN3O2S/c1-14-7-8-16(21)19-18(14)22-20(27-19)24-11-9-23(10-12-24)17(25)13-26-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3
Standard InChI Key GPWAMNVKTVUHGP-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4

Introduction

The compound 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one is a complex organic molecule featuring a benzothiazole core linked to a piperazine ring, which is further connected to a phenoxyethanone moiety. This structure suggests potential biological activities, particularly in fields like pharmacology and oncology, due to the presence of functional groups known for their diverse biological effects.

Biological Activity and Potential Applications

While specific biological activity data for 1-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one is not readily available, compounds with similar structural components have shown promise in various therapeutic areas:

  • Anticancer Properties: Benzothiazole derivatives have been studied for their anticancer activities, often targeting specific cellular pathways involved in cancer progression .

  • Pharmacological Applications: The presence of a piperazine ring suggests potential interactions with neurotransmitter receptors or other biological targets, which could be exploited for neurological or psychiatric disorders.

Synthesis and Characterization

The synthesis of such compounds typically involves multi-step reactions, including the formation of the benzothiazole core, attachment of the piperazine ring, and incorporation of the phenoxyethanone moiety. Characterization methods would include spectroscopic techniques like NMR and mass spectrometry to confirm the structure and purity of the compound.

Data Table: Hypothetical Biological Activity Data

CompoundIC50_{50} (µM) Against Cancer Cell Lines
Example 110.0 (HCT-116), 20.0 (MCF-7)
Example 25.0 (HCT-116), 15.0 (MCF-7)
Example 38.0 (HCT-116), 12.0 (MCF-7)

Note: The data provided in the table is hypothetical and serves as a placeholder for potential biological activity data that could be collected through experimental studies.

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